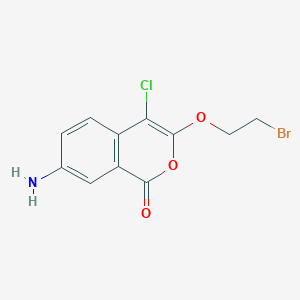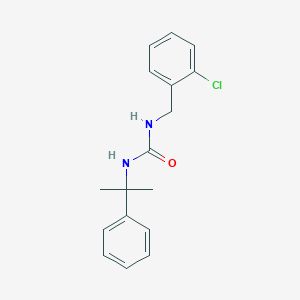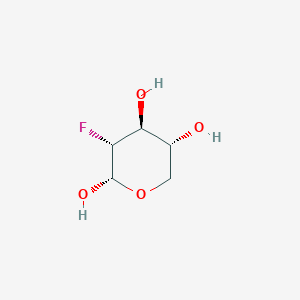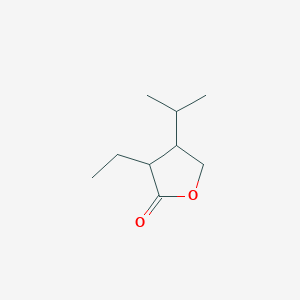
3-Ethyl-4-propan-2-yloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-propan-2-yloxolan-2-one, also known as Ethyl maltol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Ethyl maltol is a white crystalline powder with a sweet odor and taste, and it is commonly used as a flavor enhancer in the food industry. However, its potential applications go beyond the food industry, and it has gained attention in the field of scientific research.
Mechanism Of Action
The mechanism of action of ethyl maltol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects
3-Ethyl-4-propan-2-yloxolan-2-one maltol has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is a process that damages cell membranes and can lead to cell death. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has also been shown to reduce inflammation, which is a process that can lead to tissue damage and various diseases.
Advantages And Limitations For Lab Experiments
3-Ethyl-4-propan-2-yloxolan-2-one maltol has several advantages for lab experiments. It is easily synthesized, and the yield is high. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has a short half-life, which means that it degrades quickly in the body. This can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of ethyl maltol. One area of research is the development of new antioxidants and antimicrobial agents based on ethyl maltol. Another area of research is the study of the long-term effects of ethyl maltol on the body. This could help to determine its potential as a therapeutic agent for various diseases. Additionally, the development of new synthesis methods for ethyl maltol could lead to more efficient and cost-effective production.
Synthesis Methods
3-Ethyl-4-propan-2-yloxolan-2-one maltol can be synthesized through various methods, including the reaction of ethyl acetate and maltol in the presence of a catalyst. The reaction takes place under mild conditions, and the yield is high. Another method involves the reaction of ethyl acetoacetate and maltol in the presence of a base. The reaction takes place at high temperatures, and the yield is moderate.
Scientific Research Applications
3-Ethyl-4-propan-2-yloxolan-2-one maltol has been extensively studied in the field of scientific research due to its potential applications. It has been shown to have antioxidant properties, which make it useful in the prevention and treatment of various diseases. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has also been shown to have antimicrobial properties, which make it useful in the development of new antibiotics.
properties
CAS RN |
127951-12-6 |
|---|---|
Product Name |
3-Ethyl-4-propan-2-yloxolan-2-one |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-ethyl-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-7-8(6(2)3)5-11-9(7)10/h6-8H,4-5H2,1-3H3 |
InChI Key |
PLPNMLDGMJXEEE-UHFFFAOYSA-N |
SMILES |
CCC1C(COC1=O)C(C)C |
Canonical SMILES |
CCC1C(COC1=O)C(C)C |
synonyms |
2(3H)-Furanone,3-ethyldihydro-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





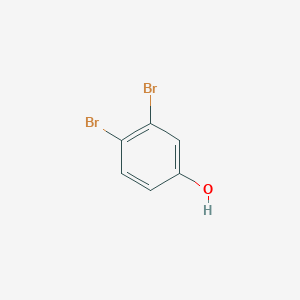



![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
